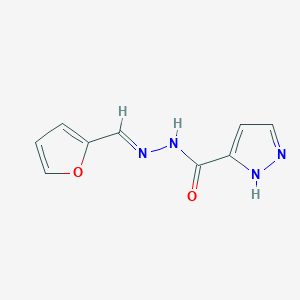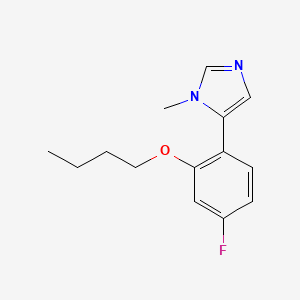![molecular formula C17H16N2O2 B5549812 1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)
1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as methyl 4-aminopyrrole-2-carboxylates, involves relay catalytic cascade reactions, which may offer insights into the synthesis of 1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione. These methods involve the use of binary catalytic systems, such as FeCl2/Et3N, leading to pyrrolylpyridinium salts, followed by hydrazinolysis. Catalytic reduction of the ylides gives the final pyrrole derivatives (Galenko et al., 2015). Another relevant method involves the oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to synthesize 2,3-disubstituted pyrrolidines and piperidines, indicating the potential for diverse synthetic routes (Boto et al., 2001).
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidinedione core, substituted with a biphenylylamino group through a methylene bridge. This structure could be analyzed using techniques such as NMR and high-resolution mass spectrometry to confirm the positioning of the substituents and the overall molecular conformation.
Chemical Reactions and Properties
Compounds with similar structures, such as 5-phenyl substituted 1-methyl-2-pyridones and biphenyl carboxylic acids, have been synthesized and evaluated as inhibitors, indicating that this compound could participate in various chemical reactions and possess distinctive properties, such as inhibitory activity (Picard et al., 2002).
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Biopolymer Applications
Xylan Derivatives and Biopolymer Applications : Xylan esters and ethers, synthesized through modifications involving compounds like pyrrolidinedione derivatives, show promise in drug delivery applications. These derivatives can form nanoparticles used for encapsulating drugs, showcasing the utility of pyrrolidinedione derivatives in pharmaceuticals beyond direct drug application (Petzold-Welcke et al., 2014).
Optical Properties and Material Science
Diketopyrrolopyrroles : Related to pyrrolidinedione derivatives, diketopyrrolopyrroles are utilized for their excellent optical properties in materials science. These compounds are pivotal in creating high-quality pigments, solar cells, and fluorescence imaging, indicating the versatility of pyrrolidinedione-related structures in advanced technological applications (Grzybowski & Gryko, 2015).
Electrochemical Sensors
Improved Detection of Paraquat in Food Samples : While not directly related to the specific compound, the development of electrochemical sensors for detecting substances like paraquat showcases the potential for pyrrolidinedione derivatives in enhancing food safety and environmental monitoring. The sensitivity and selectivity of these sensors are crucial for identifying toxic substances at low concentrations, reflecting on the broader applications of related chemistry in public health and safety (Laghrib et al., 2020).
Eigenschaften
IUPAC Name |
1-[(4-phenylanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-10-11-17(21)19(16)12-18-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,18H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYNLLNHLJCLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)
![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)
![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)
![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)


![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)
![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)
